Product packaging for 3,5-Diisopropylthiophen-2-amine(Cat. No.:)

3,5-Diisopropylthiophen-2-amine

Cat. No.: B12994805
M. Wt: 183.32 g/mol
InChI Key: PRJAQRDRKKBCFC-UHFFFAOYSA-N
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Description

3,5-Diisopropylthiophen-2-amine is a high-purity chemical reagent designed for research and development applications. Thiophene-based compounds are a subject of significant scientific interest due to their versatile utility in medicinal chemistry and materials science. In pharmaceutical research, structurally similar 2-aminothiophene scaffolds have demonstrated a wide range of promising biological activities, including potent antiproliferative effects against cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis . The specific steric and electronic properties imparted by the isopropyl substituents at the 3 and 5 positions make this compound a valuable building block for constructing more complex molecules and for probing structure-activity relationships. Furthermore, thiophene derivatives are extensively investigated in materials science for their interesting electronic properties and applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) . Researchers can utilize this compound as a key intermediate in synthetic organic chemistry or as a core structure in the development of novel substances with tailored properties. This product is provided for research and further manufacturing use only and is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NS B12994805 3,5-Diisopropylthiophen-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

3,5-di(propan-2-yl)thiophen-2-amine

InChI

InChI=1S/C10H17NS/c1-6(2)8-5-9(7(3)4)12-10(8)11/h5-7H,11H2,1-4H3

InChI Key

PRJAQRDRKKBCFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C(C)C

Origin of Product

United States

Synthetic Methodologies for 3,5 Diisopropylthiophen 2 Amine

Strategies for Thiophene (B33073) Ring Construction: Precursors to 3,5-Diisopropylthiophen-2-amine

The assembly of the thiophene heterocycle is the foundational step in synthesizing the target compound. The strategic placement of the two isopropyl groups at the 3- and 5-positions is determined by the choice of acyclic precursors and the cyclization methodology employed.

Cyclization Reactions for Substituted Thiophenes

The Gewald reaction stands out as a highly convergent and versatile method for the one-pot synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net This multicomponent reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com For the specific synthesis of this compound, this reaction would construct the thiophene ring and install the amino group simultaneously.

The mechanism is believed to initiate with a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene product. wikipedia.orgchemrxiv.org The reaction's utility is enhanced by its tolerance for a wide range of substituents, governed by the choice of the initial carbonyl and nitrile compounds. arkat-usa.org Various modifications, including microwave-assisted synthesis and the use of ionic liquids, have been developed to improve reaction times and yields. mdpi.comorganic-chemistry.org

Table 1: Gewald Reaction for 2-Aminothiophene Synthesis

Component Role Example Precursor for Target
Carbonyl Compound Provides C4 and C5 of the thiophene ring and their substituents. 4-Methyl-2-pentanone (provides the 3-isopropyl group)
Activated Nitrile Provides C2 and C3 of the ring, the C2-amino group, and a C3-substituent. Malononitrile (B47326) (provides the C2-amino group and a C3-cyano group)
Elemental Sulfur Acts as the sulfur source for the heterocycle. S₈

| Base | Catalyzes the condensation and cyclization steps. | Morpholine (B109124), Piperidine (B6355638), Triethylamine (B128534) |

Note: The direct synthesis of this compound via the Gewald reaction is conceptually challenging as it requires precursors that would simultaneously introduce both isopropyl groups at the correct positions, which is not straightforward with standard starting materials.

Alternative cyclization strategies often involve the reaction of pre-functionalized linear carbon chains with a sulfurizing agent. nih.govresearchgate.net For instance, methods involving the cyclization of functionalized alkynes or dicarbonyl compounds can provide access to the thiophene core, which can then be aminated in a subsequent step. acs.orgorganic-chemistry.org

Approaches to Incorporate Diisopropyl Moieties

The regioselective incorporation of the two isopropyl groups is dictated by the structure of the starting materials in a ground-up synthesis. In the context of the Gewald reaction, achieving a 3,5-diisopropyl substitution pattern is complex. A more plausible route involves first synthesizing a 3,5-diisopropylthiophene precursor and then introducing the amino group.

To construct 3,5-diisopropylthiophene, one could envision a Paal-Knorr type synthesis using 2,6-dimethylheptane-3,5-dione with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, Friedel-Crafts alkylation or acylation of a simpler thiophene derivative could be employed, though this approach often suffers from a lack of regiocontrol, leading to mixtures of isomers. The most precise methods rely on cyclization pathways where the substitution pattern is pre-determined in the acyclic starting material.

Installation of the Amino Group in this compound

Assuming the successful synthesis of a 3,5-diisopropylthiophene scaffold, several methods can be employed to introduce the amine functionality at the C2 position.

Reductive Amination Protocols in Thiophene Chemistry

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This protocol is not directly applicable to the aromatic thiophene ring itself but can be applied to a corresponding thiophenone (a cyclic ketone). The synthesis would proceed in two stages: formation of an imine intermediate, followed by its reduction to the target amine. chemistrysteps.com

The process would require the precursor 3,5-diisopropylthiophen-2(3H)-one. This thiophenone would be reacted with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) under mildly acidic conditions to form the corresponding imine in situ. acs.org A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then used to reduce the C=N double bond to a C-N single bond, yielding the final 2-amino product. masterorganicchemistry.comchemistrysteps.com These reducing agents are favored because they are mild enough not to reduce the ketone starting material significantly and are effective under the conditions required for imine formation. chemistrysteps.com

Table 2: Reductive Amination Pathway

Step Reaction Type Reagents Intermediate/Product
1 Imine Formation 3,5-Diisopropylthiophen-2(3H)-one, Ammonia (or equivalent), Mild Acid Catalyst 3,5-Diisopropylthiophen-2-imine

| 2 | Reduction | Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | this compound |

Nucleophilic Aromatic Substitution Routes for Amino Thiophenes

Nucleophilic aromatic substitution (SₙAr) provides another classical route to aminothiophenes. This method requires a thiophene ring substituted with a good leaving group (typically a halogen, such as bromine or chlorine) at the position of substitution (C2) and at least one strong electron-withdrawing group to activate the ring toward nucleophilic attack. benthamdirect.comnih.gov

For the synthesis of this compound, the precursor would need to be a compound like 2-bromo-3,5-diisopropyl-4-nitrothiophene. The nitro group at the C4 position would activate the C2 position for substitution. Reaction of this substrate with ammonia or an ammonia equivalent would displace the bromide to form 3,5-diisopropyl-4-nitrothiophen-2-amine. The final step would be the reduction of the nitro group to an amino group, which can be achieved with standard reducing agents like H₂/Pd/C, SnCl₂, or Fe/HCl, ultimately yielding a diaminothiophene. This highlights a limitation where the activating group must also be considered in the final structure. A more direct route would use an amine nucleophile on a 2-halo-3,5-diisopropylthiophene that is sufficiently activated for substitution. nih.gov

Direct Amination Techniques for Thiophene Scaffolds

Modern synthetic organic chemistry has seen the development of direct C-H amination reactions, which offer a more atom-economical approach by avoiding the pre-installation of a leaving group. organic-chemistry.org These methods typically employ a transition metal catalyst (e.g., based on palladium, copper, or rhodium) to activate a C-H bond on the thiophene ring for coupling with an amine source.

The direct amination of 3,5-diisopropylthiophene would involve reacting it with an aminating agent in the presence of a suitable catalyst and oxidant. While challenging, particularly with regard to regioselectivity on a disubstituted ring, directed C-H functionalization could potentially favor amination at the C2 position. Research in this area is ongoing and represents a cutting-edge strategy for simplifying the synthesis of functionalized heterocycles like the target compound. acs.orgmdpi.com

Multi-component Reactions Leading to Thiophene Amine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, thereby reducing reaction time, cost, and waste. nih.gov The most prominent MCR for the synthesis of 2-aminothiophenes is the Gewald reaction. nih.govwikipedia.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base. wikipedia.orgchemeurope.com

The general mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, catalyzed by a base. wikipedia.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product. wikipedia.org

A variety of bases can be employed, with morpholine, triethylamine, or piperidine being common choices. arkat-usa.org The choice of solvent can also influence the reaction outcome, with polar solvents like ethanol (B145695), methanol, or dimethylformamide (DMF) often being used. arkat-usa.org

Table 1: Proposed Gewald Synthesis of this compound

Reactant 1Reactant 2Reactant 3Catalyst/BaseSolventProduct
2,4-Dimethyl-3-pentanone (B156899)MalononitrileElemental SulfurMorpholineEthanol2-Amino-3-cyano-4,5-diisopropylthiophene

Beyond the classic Gewald reaction, other MCRs have been developed for the synthesis of thiophene derivatives. These can include variations in the sulfur source, the active methylene compound, or the catalyst. nih.govnih.gov Some notable examples are summarized in the table below.

Table 2: Comparison of Multi-component Reactions for Thiophene Amine Synthesis

Reaction Name/TypeKey ReactantsCatalyst/ConditionsKey Features
Gewald Reaction wikipedia.orgKetone/Aldehyde, Activated Nitrile, Elemental SulfurBase (e.g., Morpholine, Triethylamine)Highly versatile, broad substrate scope, one-pot synthesis.
Hinsberg Thiophene Synthesis youtube.com1,2-Dicarbonyl Compound, Thiodiacetate EsterStrong Base (e.g., Sodium Ethoxide)Forms symmetrically substituted thiophenes.
Fiesselmann Thiophene Synthesis β-Ketoester, Thioglycolic Acid DerivativesBaseProvides access to 3-hydroxythiophene-2-carboxylates.
Paal-Knorr Thiophene Synthesis nih.gov1,4-Dicarbonyl CompoundSulfide Source (e.g., P₄S₁₀, Lawesson's Reagent)A fundamental method for five-membered heterocycle synthesis.

Stereoselective Synthesis Considerations for Related Chiral Thiophene Amines

The target compound, this compound, is achiral. However, the principles of stereoselective synthesis are crucial when considering the preparation of related chiral thiophene amines, which are important in medicinal chemistry. The stereochemistry of these molecules can be controlled through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral substrates.

For instance, the diastereoselective synthesis of tetrahydrothiophenes has been achieved via a thia-Prins cyclization reaction. researchgate.net Enantioselective synthesis of chiral thiophenes has also been reported, for example, through the electropolymerization of thiophenes bearing chiral functional groups. rsc.org In the context of the Gewald reaction, if a chiral ketone or a chiral active methylene compound were used, it could potentially lead to the diastereoselective formation of a chiral 2-aminothiophene.

The development of enantioselective variants of the Gewald reaction remains an area of active research. One conceptual approach would involve the use of a chiral base or a chiral catalyst to control the stereochemical outcome of the initial Knoevenagel condensation or the subsequent cyclization step.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing the reaction conditions is critical for maximizing the yield and purity of the desired product, particularly when dealing with sterically hindered substrates like 2,4-dimethyl-3-pentanone. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Solvent Effects: The choice of base and solvent can significantly impact the rate and efficiency of the Gewald reaction. While traditional methods often use morpholine or triethylamine in solvents like ethanol or DMF, greener alternatives are being explored. nih.gov For example, L-proline has been shown to be an effective catalyst for the Gewald reaction under mild conditions. organic-chemistry.org The use of solvent-free conditions, such as high-speed ball milling, has also been reported to be effective for aryl ketones, which are known to be less reactive in the Gewald reaction. mdpi.com

Temperature and Reaction Time: The reaction temperature is another crucial factor. While some Gewald reactions proceed at room temperature, heating is often required to drive the reaction to completion, especially with less reactive substrates. Microwave irradiation has been shown to be beneficial in reducing reaction times and, in some cases, improving yields. wikipedia.org The optimal reaction time needs to be determined empirically to maximize product formation while minimizing the formation of byproducts.

Stoichiometry of Reactants: The molar ratio of the reactants can also be adjusted to optimize the yield. In some cases, using a slight excess of one of the reactants, such as the activated nitrile or sulfur, may be beneficial.

Table 3: Parameters for Optimization of the Gewald Reaction

ParameterVariationPotential Impact on Yield and Purity
Catalyst Morpholine, Triethylamine, Piperidine, L-proline, Heterogeneous catalystsAffects reaction rate and selectivity. organic-chemistry.org
Solvent Ethanol, Methanol, DMF, Water, Solvent-freeInfluences solubility of reactants and can affect reaction mechanism and rate. nih.gov
Temperature Room Temperature, Reflux, Microwave IrradiationHigher temperatures can increase reaction rate but may also lead to side reactions. wikipedia.org
Reaction Time Varies (minutes to hours)Needs to be optimized to ensure complete conversion without product degradation.
Sulfur Source Elemental Sulfur, ThioureaElemental sulfur is traditional; other sources may offer different reactivity.

Reactivity and Mechanistic Investigations of 3,5 Diisopropylthiophen 2 Amine

Reactivity of the Thiophene (B33073) Ring in 3,5-Diisopropylthiophen-2-amine

The thiophene nucleus in this compound is susceptible to a variety of chemical transformations, including electrophilic substitution, nucleophilic attack, and redox reactions. The presence of the electron-donating amino and isopropyl groups significantly influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Pathways on the Thiophene Nucleus

The thiophene ring is generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate carbocation (Wheland intermediate). numberanalytics.com The amino group at the C2 position and the isopropyl groups at the C3 and C5 positions further activate the ring towards electrophilic attack.

Electrophilic substitution on thiophene typically occurs at the C2 or C5 position, as these positions are most activated by the sulfur atom. pearson.com In the case of this compound, the C2 and C5 positions are already substituted. Therefore, electrophilic attack is expected to occur at the remaining unsubstituted C4 position. The electron-donating amino group strongly directs incoming electrophiles to the ortho and para positions. In this molecule, the C4 position is para to the amino group, further enhancing its reactivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the nitration of 2-acetamidothiophene-3-carboxylic acid has been studied, highlighting the influence of substituents on the outcome of the reaction. bangor.ac.uk While specific studies on this compound are limited, the general principles of electrophilic substitution on substituted thiophenes suggest that reactions would proceed at the C4 position. wikipedia.org

Nucleophilic Reactivity of the Thiophene Ring

While thiophenes are generally less susceptible to nucleophilic aromatic substitution (SNAr) than to electrophilic substitution, these reactions can occur, particularly when the ring is substituted with strong electron-withdrawing groups. nih.gov However, in this compound, the presence of electron-donating amino and isopropyl groups makes the thiophene ring less electrophilic and thus less reactive towards nucleophiles. vulcanchem.com

Nucleophilic substitution on the thiophene ring typically requires a good leaving group, such as a halogen. numberanalytics.com In the absence of such a group, direct nucleophilic attack on the ring of this compound is unlikely. Computational studies on related 2-methoxy-3-X-5-nitrothiophenes have shown that nucleophilic attack by amines like pyrrolidine (B122466) occurs at the C2 position, followed by elimination of the methoxy (B1213986) group. nih.gov This suggests that if a suitable leaving group were present at the C2 position of a similarly substituted thiophene, nucleophilic substitution could be a viable pathway.

Oxidative and Reductive Transformations of the Thiophene Core

The thiophene ring can undergo both oxidative and reductive transformations, although the sulfur atom is relatively resistant to oxidation compared to conventional sulfides. wikipedia.org Oxidation of the thiophene core can lead to the formation of thiophene S-oxides or S,S-dioxides, which are no longer aromatic. The susceptibility to oxidation can be influenced by the substituents on the ring.

Reductive processes can lead to the saturation of the thiophene ring, yielding dihydrothiophene or tetrahydrothiophene (B86538) derivatives. For example, the reduction of 2-aminothiophene derivatives has been achieved using reagents like sodium borohydride. nih.gov The specific conditions and outcomes of such reactions for this compound would depend on the chosen reducing agent and reaction parameters.

Reactivity of the Amino Group in this compound

The primary amine group at the C2 position of this compound is a key center of reactivity, exhibiting nucleophilic character and participating in various condensation reactions.

Nucleophilic Characteristics of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. libretexts.org This nucleophilicity allows it to react with a wide range of electrophiles. For instance, 2-aminothiophenes are known to undergo acylation, alkylation, and reactions with carbonyl compounds.

The nucleophilicity of the amino group can be influenced by the electronic effects of the thiophene ring and its substituents. The electron-donating nature of the thiophene ring, enhanced by the isopropyl groups, increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity.

Mannich-type Reactions and Related Electrophilic Aminations

2-Aminothiophenes are valuable substrates for Mannich-type reactions. nih.govresearchgate.net These reactions involve the aminoalkylation of a C-H bond adjacent to a carbonyl group and are a powerful tool for carbon-carbon bond formation. In the context of 2-aminothiophenes, the amino group can react with an aldehyde (commonly formaldehyde) and a compound containing an active hydrogen to form a Mannich base.

Studies on 2-amino-4,5-dihydrothiophene-3-carbonitriles have demonstrated their successful participation in Mannich-type reactions with formaldehyde (B43269) and a primary amine, leading to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives. nih.govresearchgate.netacs.org Similarly, the Petasis borono-Mannich reaction, a multicomponent transformation involving an amine, an aldehyde, and a boronic acid, has been successfully applied to 2-aminothiophenes to generate functionalized amines. acs.org These examples suggest that this compound would readily undergo Mannich-type reactions, providing a route to more complex heterocyclic systems.

Deamination Reactions and Mechanistic Insights

The conversion of a primary amine, such as the one in this compound, to other functional groups via deamination is a fundamental transformation. While direct studies on this compound are not prevalent, the mechanisms can be inferred from established amine chemistry.

One common method for deamination involves the formation of a diazonium salt by treating the primary amine with a source of nitrous acid (e.g., NaNO₂ and a strong acid). The resulting thiophenediazonium salt is a highly reactive intermediate that can undergo various transformations. However, the electron-rich nature of the thiophene ring, enhanced by the electron-donating effects of the amine and isopropyl groups, may lead to competing side reactions like electrophilic substitution on the ring.

Alternative modern deamination methods proceed through different intermediates. For instance, direct deamination can be achieved via isodiazene intermediates under mild conditions. nih.govnih.gov This process often involves reaction with a reagent like O-diphenylphosphinylhydroxylamine or N-pivaloyloxy-N-alkoxyamides. nih.govnih.gov A plausible mechanism involves the formation of a primary isodiazene, which then decomposes to generate an alkyl radical. nih.gov This radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the deaminated product, 3,5-diisopropylthiophene. The reaction pathway can involve caged radical pairs or free radicals, which can be investigated using radical clock experiments. nih.gov

Mechanistically, deamination reactions can also follow nucleophilic substitution pathways (SN1 or SN2) under specific conditions, such as hydrothermal reactions, though these are less common for aromatic amines. researchgate.net For aryl amines, reductive deamination using reagents like t-butyl nitrite (B80452) in solvents like tetrahydrofuran (B95107) (THF), sometimes accelerated by additives like dimethyl sulfoxide (B87167) (DMSO), proceeds through a diazotization-reduction sequence. researchgate.net

Reactivity as a Ligand or Base (e.g., in Catalysis)

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, allowing it to function as both a Brønsted-Lowry base and a Lewis base (ligand).

As a Brønsted-Lowry base, it can accept a proton. The basicity is influenced by the electronic properties of the substituted thiophene ring. The electron-donating nature of the two isopropyl groups and the resonance donation from the sulfur atom in the thiophene ring increase the electron density on the nitrogen atom, making it a reasonably effective base.

As a ligand in catalysis, the amine can coordinate to a metal center. However, the utility of this compound as a simple ligand is likely compromised by significant steric hindrance. The two bulky isopropyl groups at the adjacent 3-position and the remote 5-position sterically encumber the amino group. This steric bulk would hinder its ability to coordinate effectively to a metal center, especially within a constrained coordination sphere. This steric shielding might, however, make it a candidate for a non-coordinating base, similar in principle to sterically hindered amines like diisopropylethylamine (Hünig's base), which are valued for their ability to scavenge protons without interfering with metal catalysts.

Reaction Kinetics and Thermodynamics of this compound Transformations

Kinetic studies on the reaction of 3,5-dicyanothiophene with various amines have shown that the cyano groups, being strongly electron-withdrawing, render the thiophene ring highly electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net The electrophilicity parameter (E) for 3,5-dicyanothiophene has been quantified, providing a benchmark for its reactivity. nih.govresearchgate.net

In stark contrast, this compound is expected to have vastly different kinetic and thermodynamic profiles. The key differences are:

Electronic Nature : The amine and diisopropyl groups are electron-donating, which increases the electron density of the thiophene ring. This makes the ring itself nucleophilic and significantly less susceptible to nucleophilic attack compared to the dicyanothiophene analogue.

Reaction Type : Consequently, reactions involving this compound are more likely to proceed via electrophilic attack on the ring or reactions centered on the amine's nucleophilicity.

The kinetics of such reactions would be slow with electrophiles that react with the dicyano-analogue but would be accelerated with reagents that target electron-rich systems. For example, in a hypothetical reaction with a generic electrophile, the rate would be significantly faster than for unsubstituted thiophene.

The table below shows kinetic data for the reaction of the electronically opposite analogue, 3,5-dicyanothiophene, with secondary amines, highlighting its high electrophilicity.

Nucleophile (Amine)SolventSecond-Order Rate Constant, k₂ (L mol⁻¹ s⁻¹)Reference
Piperidine (B6355638)Acetonitrile2.15 x 10³ nih.gov
PyrrolidineAcetonitrile6.90 x 10⁴ nih.gov
Morpholine (B109124)Acetonitrile2.21 x 10² nih.gov
PiperidineWater1.58 x 10³ nih.gov
PyrrolidineWater1.10 x 10³ nih.gov
MorpholineWater1.19 x 10² nih.gov

This table presents kinetic data for the reaction of 3,5-dicyanothiophene with cyclic secondary amines at 20°C. The high rate constants underscore the strong electrophilic character of the dicyanothiophene ring system, which would be absent in the electron-rich this compound.

Influence of Diisopropyl Substituents on Electronic and Steric Effects in Reactions

Electronic Effects: Isopropyl groups are alkyl groups and act as weak electron-donating groups (EDGs) through an inductive effect (+I). This effect, combined with the strong resonance (+R) and inductive (-I) effects of the 2-amino group, results in a significant increase in the electron density of the thiophene ring. This enhanced nucleophilicity makes the ring highly activated towards electrophilic aromatic substitution. The primary directing influence comes from the powerful ortho-, para-directing amino group, though the "para" position (position 5) is already occupied by an isopropyl group. Therefore, electrophilic attack would be strongly directed to the open C4 position.

Steric Effects: The steric influence of the diisopropyl groups is arguably more significant than their electronic contribution.

Steric Hindrance at the Amine: The isopropyl group at the C3 position provides substantial steric bulk adjacent to the C2-amino group. This hindrance impedes the approach of reagents to the nitrogen's lone pair, affecting its nucleophilicity and ability to act as a ligand.

Steric Hindrance at the Ring: The isopropyl groups at C3 and C5 shield the thiophene ring. While the C4 position remains the most electronically favorable site for electrophilic attack, access to this position is somewhat encumbered by the flanking isopropyl group at C3. This steric crowding can slow down reaction rates and may necessitate more forcing reaction conditions compared to less hindered aminothiophenes. In reactions like polymerization, this steric bulk would prevent α-α couplings, leading to less regular polymer structures if polymerization were to occur. scispace.com

Derivatization and Functionalization of 3,5 Diisopropylthiophen 2 Amine

Acylation and Sulfonylation of the Amine Functionality

The primary amine group of 3,5-Diisopropylthiophen-2-amine is readily acylated and sulfonated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the amine with an acyl chloride, acid anhydride, or sulfonyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.

The acylation of secondary amines with acid chlorides in the presence of a base like sodium hydroxide (B78521) is a well-established method. youtube.com This can be adapted for the acylation of this compound. Similarly, sulfonylation can be achieved using sulfonyl chlorides. These reactions introduce acyl and sulfonyl groups, which can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity.

Table 1: Examples of Acylation and Sulfonylation Reactions

ReagentProduct Type
Acetyl chlorideN-acetyl-3,5-diisopropylthiophen-2-amine
Benzoyl chlorideN-benzoyl-3,5-diisopropylthiophen-2-amine
p-Toluenesulfonyl chlorideN-(p-toluenesulfonyl)-3,5-diisopropylthiophen-2-amine

Alkylation and Arylation of the Amino Group

The nitrogen atom of this compound can be alkylated or arylated to furnish secondary and tertiary amines. These transformations are crucial for building more complex molecular architectures.

Achieving selective mono- or dialkylation of primary amines can be challenging due to the potential for overalkylation. However, various strategies have been developed to control the degree of alkylation. The choice of alkylating agent, reaction conditions, and stoichiometry are critical factors. For instance, direct N-alkylation of secondary amines to tertiary amines can be achieved in high yields using a combination of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP) with alkyl iodides. researchgate.net This method avoids the formation of quaternary ammonium (B1175870) salts. researchgate.net

Reductive amination is another powerful tool for the synthesis of secondary and tertiary amines. youtube.comyoutube.com This involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.

The synthesis of secondary amines from this compound can be accomplished through reductive amination with one equivalent of an aldehyde or ketone, followed by reduction. Subsequent alkylation or another reductive amination step can then yield tertiary amines. youtube.comresearchgate.netyoutube.com

The synthesis of tertiary amines from secondary amines is a common transformation. youtube.comresearchgate.netgoogle.com Methods include reacting a secondary amine with an acid chloride to form an amide, which is then reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4). youtube.com Another approach is the formation of an enamine from a secondary amine and a carbonyl compound, followed by reduction with sodium borohydride. youtube.comyoutube.com Direct alkylation of secondary amines using alkyl halides in the presence of a base is also a viable method. researchgate.net

Table 2: Reagents for the Synthesis of Secondary and Tertiary Amines

Reagent/MethodProduct Type
Aldehyde/Ketone + Reducing Agent (e.g., NaBH4)Secondary or Tertiary Amine
Alkyl Halide + BaseSecondary or Tertiary Amine
Acid Chloride + Reducing Agent (e.g., LiAlH4)Tertiary Amine
Diisopropyl azodicarboxylate (DIAD) + Triphenylphosphine (TPP) + Alkyl IodideTertiary Amine researchgate.net

Formation of Imine and Enamine Derivatives

The reaction of this compound with aldehydes or ketones leads to the formation of imines (Schiff bases). organic-chemistry.orgresearchgate.net This condensation reaction typically occurs under acid or base catalysis and involves the elimination of a water molecule. researchgate.net The formation of imines is a reversible process, and the removal of water can drive the equilibrium towards the product. youtube.com

Enamines are formed from the reaction of a secondary amine with an aldehyde or ketone. youtube.comwikipedia.orgmasterorganicchemistry.com Since this compound is a primary amine, it will preferentially form an imine. wikipedia.org However, a secondary amine derivative of this compound could be used to synthesize an enamine. youtube.comorganic-chemistry.orgorganic-chemistry.org The mechanism of enamine formation is similar to imine formation up to the formation of the iminium ion. youtube.com At this stage, a proton is removed from an adjacent carbon atom to form the C=C double bond of the enamine. youtube.com

Cyclocondensation Reactions Involving the Amine Group

The amine functionality of this compound can participate in cyclocondensation reactions to form various heterocyclic systems. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five-, six-, or seven-membered rings containing nitrogen. The synthesis of oxazepine derivatives has been reported through the cycloaddition reaction of imines with cyclic carboxylic acid anhydrides. researchgate.net

Introduction of Heterocyclic Moieties onto the Amine or Thiophene (B33073) Ring

Heterocyclic rings are prevalent in pharmacologically active compounds. nih.gov The introduction of such moieties onto this compound can be achieved through various synthetic strategies. The amino group can be used as a handle to attach heterocyclic systems. For example, N-(heteroarylmethyl)anilines have been prepared by the reduction of the corresponding aldimines, which were synthesized from aromatic aldehydes and anilines. researchgate.net

Furthermore, the thiophene ring itself can be functionalized, for instance, through electrophilic aromatic substitution, to introduce heterocyclic substituents. The synthesis of new heterocyclic compounds containing an imine group has been demonstrated through multi-step reactions involving chalcone (B49325) intermediates. researchgate.net The synthesis of aryl amines from 3-alkynyl-2-pyrones and various amines has also been described, showcasing a modular approach to complex amine derivatives. rsc.org

Multi-step Organic Transformations Utilizing this compound as a Building Block

This compound serves as a crucial starting material in various multi-step synthetic sequences. A significant application of this compound is in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with recognized biological importance. nih.govnih.gov The general strategy involves the reaction of the 2-aminothiophene derivative with various reagents to construct the pyrimidine (B1678525) ring fused to the thiophene core. clockss.org

For instance, the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with formamide (B127407) under reflux conditions can yield the corresponding thieno[2,3-d]pyrimidin-4-one. nih.gov This transformation involves the initial formation of an amidine intermediate, followed by cyclization to form the pyrimidine ring. The resulting thienopyrimidine can then undergo further modifications. For example, treatment with phosphorus pentasulfide can convert the 4-oxo group into a 4-thione group. nih.gov

Another common multi-step transformation involves the Dimroth rearrangement. scielo.br This reaction allows for the synthesis of N-substituted thieno[2,3-d]pyrimidin-4-amines. The process typically starts with the reaction of the 2-aminothiophene with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate N,N-dimethylmethanimidamide. This intermediate is then reacted with various anilines, leading to a rearrangement and the formation of the final N-arylthieno[2,3-d]pyrimidin-4-amine. scielo.br

These multi-step syntheses highlight the utility of this compound as a versatile scaffold for building complex heterocyclic systems. The ability to perform sequential reactions allows for the introduction of diverse functionalities and the creation of a library of related compounds for various applications.

Controlled Functionalization at Specific Positions of the Thiophene Ring

The ability to selectively introduce functional groups at specific positions on the thiophene ring of this compound is crucial for tailoring its properties and for its use in targeted synthesis. The existing amino and isopropyl groups on the thiophene ring direct the regioselectivity of subsequent reactions.

Metal-free synthesis approaches have been developed for the regioselective construction of functionalized 2-aminothiophene derivatives. acs.orgacs.org These methods often involve cascade reactions, such as an aldol (B89426) condensation followed by an intramolecular cyclization and conjugate addition, to yield 2,3,5-trisubstituted 2-aminothiophenes with high regioselectivity. acs.orgacs.org

Furthermore, the strategic use of directing groups can control the position of functionalization. While not specific to this compound, methods have been developed for the sequential regioselective C-H functionalization of thiophenes. nih.gov By employing a pH-sensitive directing group, it is possible to control whether a reaction occurs at the C3 or C4 position of the thiophene ring. nih.gov This type of controlled functionalization provides a powerful tool for creating specific substitution patterns on the thiophene core, which is essential for structure-activity relationship studies and the development of molecules with precise functionalities.

Advanced Spectroscopic Characterization Techniques for 3,5 Diisopropylthiophen 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3,5-diisopropylthiophen-2-amine, offering a window into the atomic-level arrangement of the molecule.

The primary structure of this compound can be unequivocally established using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms. For this compound, the following proton signals are anticipated: a singlet for the C4-H on the thiophene (B33073) ring, a broad singlet for the amine (-NH₂) protons, and septets and doublets for the methine (-CH) and methyl (-CH₃) protons of the two isopropyl groups, respectively. The chemical shift of the thiophene ring proton is influenced by the electron-donating amino group and the alkyl substituents. modgraph.co.uknetlify.appresearchgate.netresearchgate.net The integration of these signals confirms the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals are expected for the four carbons of the thiophene ring, the methine carbons of the isopropyl groups, and the methyl carbons of the isopropyl groups. The positions of the thiophene carbon signals are influenced by the substituents, with the carbon atom bonded to the amino group (C2) and those bonded to the isopropyl groups (C3 and C5) showing characteristic shifts. researchgate.netyoutube.comolemiss.edutue.nlresearchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the connectivity of atoms.

COSY: This experiment establishes proton-proton (¹H-¹H) coupling relationships. acs.orgsdsu.eduyoutube.comresearchgate.net For this compound, a COSY spectrum would show correlations between the methine proton and the methyl protons within each isopropyl group.

HSQC/HMQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). acs.orgsdsu.edulibretexts.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the C4-H proton to the C4 carbon of the thiophene ring and the isopropyl methine and methyl protons to their respective carbons.

HMBC: The Heteronuclear Multiple Bond Correlation experiment reveals longer-range (2-3 bond) couplings between protons and carbons, further solidifying the molecular framework. sdsu.eduyoutube.com

A hypothetical table of predicted NMR data is presented below based on known substituent effects on thiophene rings.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key 2D Correlations
NH₂3.5 - 4.5 (broad s)--
C4-H6.0 - 6.5 (s)115 - 125HSQC: C4
C2-145 - 155HMBC from C4-H, Isopropyl-CH
C3-135 - 145HMBC from C4-H, Isopropyl-CH
C4-115 - 125HSQC with C4-H
C5-140 - 150HMBC from C4-H, Isopropyl-CH
Isopropyl-CH3.0 - 3.5 (septet)30 - 40COSY with Isopropyl-CH₃, HSQC with Isopropyl-C
Isopropyl-CH₃1.2 - 1.5 (d)20 - 25COSY with Isopropyl-CH, HSQC with Isopropyl-C

The conformational preferences of this compound, particularly concerning the rotation of the two isopropyl groups, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). arxiv.orgsoton.ac.uknih.govnih.govelsevierpure.com

NOESY: This 2D NMR experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the preferred spatial arrangement of the isopropyl groups relative to the thiophene ring and to each other. For instance, NOE correlations between the protons of the isopropyl groups and the C4-H or the NH₂ protons would provide insights into the rotational barriers and the most stable conformers. The presence or absence of certain cross-peaks can help to build a three-dimensional model of the molecule in solution.

As this compound is a chiral molecule, determining the absolute configuration of a single enantiomer or the enantiomeric purity of a mixture is crucial. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for this purpose. nih.govrsc.orgacs.orgresearchgate.netresearchgate.net

The primary amine functionality of this compound can react with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or a chiral isocyanate, to form a pair of diastereomers. These diastereomers will exhibit distinct NMR spectra, with discernible differences in the chemical shifts of protons close to the newly formed chiral center. By analyzing the ¹H NMR spectrum of the derivatized product, the ratio of the diastereomers, and thus the enantiomeric excess of the original amine, can be determined. Furthermore, by using established models for specific CDAs, the absolute configuration of the major enantiomer can often be assigned.

Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes. These two techniques are often complementary. researchgate.net

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹ as two distinct peaks. researchgate.net C-H stretching vibrations from the isopropyl groups and the thiophene ring would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is typically found in the 600-800 cm⁻¹ region. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the thiophene ring due to its polarizability. mdpi.comjchps.comresearchgate.netnih.gov The symmetric C=C stretching of the thiophene ring often gives a strong Raman signal. The C-S stretching modes are also readily observed. The non-polar C-C and C-H bonds of the isopropyl groups will also be active in the Raman spectrum.

A table of expected vibrational frequencies for this compound is provided below.

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (amine)Symmetric & Asymmetric Stretch3300 - 3500Weak
C-H (aromatic)Stretch3000 - 3100Strong
C-H (aliphatic)Stretch2850 - 2970Strong
C=C (thiophene)Stretch1400 - 1600Strong
N-H (amine)Bend1580 - 1650Medium
C-NStretch1250 - 1350Medium
C-S (thiophene)Stretch600 - 800Strong

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. jove.com

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of a single nitrogen atom, the molecular ion will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule. whitman.edujove.com

The fragmentation pattern is expected to be dominated by alpha-cleavage, a characteristic fragmentation pathway for amines. whitman.edujove.comwikipedia.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom. In the case of the isopropyl groups, this would lead to the loss of a methyl radical (CH₃•) to form a stable iminium ion. The loss of one of the isopropyl groups is also a likely fragmentation pathway. The fragmentation of the thiophene ring itself can also occur, leading to characteristic sulfur-containing fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probes

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation and the nature of the substituents. youtube.comyoutube.comnih.gov

The thiophene ring is an aromatic system, and the presence of the electron-donating amino group and the alkyl isopropyl groups will influence its electronic structure and, consequently, its UV-Vis absorption spectrum. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene, moving the absorption to longer wavelengths. researchgate.netresearchgate.net The isopropyl groups, being weak electron-donating groups, will have a smaller effect. The UV-Vis spectrum of this compound would likely exhibit characteristic π → π* transitions of the substituted thiophene ring. The exact position and intensity of the absorption bands would provide a fingerprint for the electronic system of the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. For thiophene derivatives, X-ray crystallography reveals the planarity of the thiophene ring and the spatial orientation of its substituents. nih.govresearchgate.net

The analysis of the crystal structure also uncovers the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include classical hydrogen bonds (e.g., N-H···O), as well as weaker interactions like C-H···π, π-π stacking, and van der Waals forces. nih.gov In the context of substituted aminothiophenes, the amino group can act as a hydrogen bond donor, significantly influencing the supramolecular architecture. The study of these packing arrangements is crucial for understanding physical properties such as melting point, solubility, and polymorphism.

While specific crystallographic data for this compound is not publicly available, the analysis of related thiophene derivatives provides a clear example of the data obtained from such an experiment. For instance, the crystallographic study of (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, a complex thiophene derivative, yielded precise structural parameters. nih.gov

Table 1: Example Crystallographic Data for a Thiophene Derivative (Data for (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide) nih.gov

ParameterValue
Chemical FormulaC₂₂H₁₆FNO₂S₂
Molecular Weight409.48
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)16.035 (3)
b (Å)5.7538 (10)
c (Å)20.898 (4)
β (°)98.246 (6)
Volume (ų)1907.3 (6)
Z (molecules/unit cell)4
R-factor (R₁)0.042
wR₂ (all data)0.115

This table serves as an illustrative example of the detailed structural information provided by X-ray crystallography for a complex thiophene derivative.

Hirshfeld surface analysis is often employed alongside X-ray crystallography to visualize and quantify the intermolecular contacts within the crystal, offering deeper insight into the packing environment. nih.govfigshare.com

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the unambiguous identification of individual components. ijarnd.comresearchgate.net These methods offer superior specificity and sensitivity compared to standalone techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov A sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint that allows for definitive identification. nih.gov

For a compound like this compound, the primary amine group imparts polarity, which can lead to poor peak shape and reduced volatility in GC analysis. To overcome this, derivatization is often employed. sigmaaldrich.com This process involves reacting the polar amine with a reagent (e.g., a silylating agent like MTBSTFA) to replace the active hydrogen with a nonpolar group, thereby increasing its volatility and suitability for GC-MS analysis. sigmaaldrich.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and powerful technique that circumvents the need for sample volatility required by GC. nih.gov It separates compounds in a liquid mobile phase, making it ideal for a wider range of molecules, including those that are non-volatile or thermally unstable. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is coupled to a mass spectrometer, often using interfaces like electrospray ionization (ESI) which is suitable for polar molecules. nih.govnih.gov

LC-MS is particularly useful for analyzing crude reaction mixtures or for the quality control of herbal medicines containing heterocyclic compounds. nih.gov Advanced systems, such as UPLC coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS), enable the rapid characterization and identification of numerous compounds in a single run, even those present for the first time in a sample. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR)

While less common than GC-MS, the coupling of gas chromatography with infrared spectroscopy (GC-IR) provides complementary structural information. As components elute from the GC column, they pass through a light pipe in an FTIR spectrometer. The resulting IR spectrum for each separated component provides information about its functional groups (e.g., N-H stretches for the amine, C-H stretches for the isopropyl groups, and C-S vibrations for the thiophene ring). nih.gov This is particularly useful for distinguishing between isomers that might have very similar mass spectra but different functional group arrangements. The coupling of liquid chromatography with IR (LC-IR) is also a valuable technique for the identification of organic compounds. nih.gov

Table 2: Comparison of Hyphenated Techniques for Characterization

TechniquePrincipleAdvantagesApplication to this compound
GC-MS Separates volatile compounds (GC) and identifies them by their mass fragmentation pattern (MS). ijarnd.comHigh separation efficiency, sensitive, provides structural fingerprint. nih.govSuitable for purity assessment and identification, likely requires derivatization of the amine group to improve volatility. sigmaaldrich.com
LC-MS Separates compounds in liquid phase (LC) and identifies them by their mass-to-charge ratio (MS). researchgate.netBroad applicability to non-volatile and thermally labile compounds, various ionization methods. nih.govnih.govIdeal for direct analysis without derivatization, useful for monitoring reaction progress and identifying byproducts.
GC-IR / LC-IR Separates compounds (GC/LC) and identifies them by their infrared absorption spectrum (IR). nih.govProvides functional group information, complementary to MS data, good for isomer differentiation.Confirms the presence of key functional groups (amine, alkyl, thiophene ring) in the isolated compound or as a component in a mixture.

Computational and Theoretical Studies on 3,5 Diisopropylthiophen 2 Amine

Quantum Mechanical Studies (DFT, Ab Initio)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide profound insights into the intrinsic properties of 3,5-diisopropylthiophen-2-amine at the atomic and electronic levels. These computational approaches are instrumental in understanding the molecule's geometry, electronic landscape, and spectroscopic behavior.

The electronic structure of this compound is significantly influenced by the interplay between the electron-rich thiophene (B33073) ring, the electron-donating amino group, and the alkyl substituents. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), are employed to optimize the molecular geometry and compute its electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus relating to its nucleophilicity and basicity. youtube.com Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, which is associated with its electrophilicity. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the thiophene ring and the nitrogen atom of the amino group, reflecting the high electron density in these regions. The LUMO, on the other hand, would likely be distributed over the aromatic ring, representing the most favorable region for accepting electron density.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

Parameter Value (eV) Description
EHOMO -5.85 Energy of the Highest Occupied Molecular Orbital
ELUMO -0.75 Energy of the Lowest Unoccupied Molecular Orbital

Note: The data presented in this table are representative values derived from computational studies on analogous substituted thiophene systems and are intended for illustrative purposes.

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. The predicted λmax values can help in identifying and characterizing the compound.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations allow for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies of the N-H bonds in the amino group and the C-S bonds within the thiophene ring can be predicted with reasonable accuracy. acs.org

Table 2: Predicted Spectroscopic Data for this compound (Representative Data)

Spectroscopic Technique Parameter Predicted Value Key Functional Groups
UV-Vis (in silico) λmax ~280 nm π → π* transitions in the thiophene ring
IR Spectroscopy Vibrational Frequency (ν) ~3400-3500 cm-1 N-H stretching of the amine group acs.org
IR Spectroscopy Vibrational Frequency (ν) ~680-720 cm-1 C-S stretching of the thiophene ring
1H NMR Chemical Shift (δ) ~5.5-6.5 ppm Thiophene ring proton

Note: These are illustrative values and the actual experimental data may vary depending on the solvent and other experimental conditions.

The acidity and basicity of this compound are fundamental to its chemical behavior. The primary site of protonation is the amino group, making the compound basic. The pKa value, a measure of basicity, can be computationally estimated by calculating the Gibbs free energy change for the protonation reaction in a simulated aqueous environment, often using a combination of DFT and a continuum solvation model. The electron-donating nature of the diisopropyl-substituted thiophene ring is expected to enhance the basicity of the amino group compared to aniline (B41778).

Conversely, the acidity of the N-H protons is generally low. The pKa for the deprotonation of the amine is expected to be very high, indicating that it is a very weak acid. The relative acidity of thiophenes can also be a subject of study, though in this case, the amino group's basicity is the dominant feature. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov MD simulations can explore the conformational landscape of this compound, particularly the rotation of the isopropyl groups and the orientation of the amino group. These simulations reveal the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying solvation effects. nih.govresearchgate.net By explicitly including solvent molecules (e.g., water, methanol) in the simulation box, one can investigate how the solvent structure around the solute influences its conformation and reactivity. For instance, hydrogen bonding between the amino group and protic solvent molecules can be analyzed in detail, providing insights into its solubility and interactions in a biological or reaction medium.

Mechanistic Pathways Elucidation via Transition State Theory

Transition State Theory (TST) is a cornerstone for understanding the kinetics of chemical reactions. wikipedia.orglibretexts.org When this compound participates in a reaction, such as an electrophilic aromatic substitution or a condensation reaction, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.

By calculating the energy of the reactants, the transition state, and the products, the activation energy barrier (ΔG‡) and the reaction energy (ΔGrxn) can be determined. These parameters are crucial for predicting the reaction rate and understanding the reaction mechanism at a molecular level. For example, in a reaction involving the amino group, the calculations could elucidate the role of the thiophene ring in stabilizing the transition state.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. mdpi.com For a set of substituted aminothiophenes, including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction.

The first step involves calculating a variety of molecular descriptors using computational chemistry. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and topological indices. Subsequently, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that relates these descriptors to an experimentally measured reactivity parameter (e.g., a rate constant). Such models are valuable for predicting the reactivity of new, unsynthesized derivatives and for gaining a deeper understanding of the factors that govern their chemical behavior.

Design of Novel Derivatives with Enhanced Properties through Computational Screening

Computational screening is a powerful strategy to identify promising new molecules from a vast virtual library of compounds. For the this compound scaffold, this process involves the design of a multitude of virtual derivatives and the subsequent evaluation of their properties using computational tools. The goal is to pinpoint candidates with enhanced biological activity, improved physicochemical properties, or other desirable characteristics before committing to their synthesis.

The design of novel derivatives often begins with a core structure, in this case, this compound, and systematically modifies its peripheral chemical groups. These modifications can include the introduction of different substituents at various positions on the thiophene ring or the amine group. The resulting virtual library of compounds is then subjected to a series of computational filters.

A key aspect of this screening process is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For 2-aminothiophene derivatives, QSAR models have been successfully employed to predict their potential as, for example, anti-leishmanial agents. nih.gov These models are built using a dataset of compounds with known activities and can then be used to predict the activity of newly designed derivatives. nih.gov

Molecular docking is another critical tool in the computational screening pipeline. This technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govnirmauni.ac.in For instance, in the development of antitumor agents based on the 2-aminothiophene scaffold, molecular docking has been used to understand how these compounds interact with tubulin, a key protein involved in cell division. nih.gov By analyzing the binding modes and energies, researchers can prioritize derivatives that are likely to have high affinity and specificity for the target. nih.govnirmauni.ac.in

The screening process also considers the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed derivatives. mdpi.com These properties are crucial for a compound's potential as a therapeutic agent. Computational models can predict parameters such as oral bioavailability, blood-brain barrier permeability, and metabolic stability, allowing for the early identification of candidates with favorable pharmacokinetic profiles. mdpi.com

Interactive Table 1: Example of a Computational Screening Workflow for this compound Derivatives

Step Technique Purpose Key Metrics
1 Virtual Library Generation Create a diverse set of derivatives from the core scaffold. Number of unique structures
2 QSAR Modeling Predict biological activity based on chemical structure. Predicted IC50/EC50 values, R², Q²
3 Molecular Docking Predict binding affinity and mode to a biological target. Binding energy (kcal/mol), hydrogen bond interactions, hydrophobic contacts
4 ADME Prediction Evaluate drug-likeness and pharmacokinetic properties. Lipinski's rule of five, predicted solubility, metabolic stability

Through these integrated computational approaches, a manageable number of the most promising derivatives can be selected for synthesis and experimental validation, significantly streamlining the drug discovery and development process. nih.govmdpi.com

Application of QM/MM Methods for Complex Reaction Environments

To gain a deeper understanding of the chemical reactivity and interactions of this compound and its derivatives in complex environments, such as in solution or within an enzyme's active site, researchers turn to hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.govresearchgate.net These methods offer a powerful compromise between the accuracy of quantum mechanics (QM) for describing the reactive part of a system and the computational efficiency of molecular mechanics (MM) for treating the surrounding environment. nih.govresearchgate.net

In a typical QM/MM simulation, the region of the system where bond breaking and forming occurs—for example, the 2-aminothiophene core and its immediate interacting partners—is treated with a high-level QM method. nih.govcore.ac.uk This allows for an accurate description of the electronic changes during a chemical reaction. The remainder of the system, which can include the solvent molecules or the bulk of a protein, is described using a classical MM force field. nih.govcore.ac.uk

The application of QM/MM methods can elucidate the detailed mechanism of enzymatic reactions involving thiophene-based compounds. nih.gov For example, these simulations can map the potential energy surface of a reaction, identifying transition states and calculating activation energies. youtube.com This information is crucial for understanding how an enzyme catalyzes a specific transformation and can guide the design of inhibitors or more efficient catalysts. nih.govnih.gov

Furthermore, QM/MM simulations can provide insights into the role of the environment in modulating the properties and reactivity of the molecule of interest. For instance, the electrostatic interactions between the QM region (the thiophene derivative) and the MM region (the surrounding protein or solvent) can significantly influence the charge distribution and, consequently, the reactivity of the molecule. core.ac.uk

Interactive Table 2: Key Aspects of QM/MM Simulations for Thiophene Derivatives

Aspect Description Information Gained
QM Region Definition Selection of the atoms to be treated with quantum mechanics (e.g., the 2-aminothiophene core and reacting functional groups). Focuses computational resources on the chemically active part of the system.
MM Region Treatment The surrounding environment (e.g., protein, solvent) is described by a classical force field. Accounts for the influence of the larger environment on the reaction.
QM/MM Interface The boundary between the QM and MM regions, which requires special treatment to handle covalent bonds that cross the boundary. Ensures a smooth and accurate transition between the two levels of theory.
Reaction Coordinate Scanning Systematically changing the geometry along a reaction pathway to map the energy profile. Identifies transition states, intermediates, and activation barriers.

| Free Energy Calculations | Methods like umbrella sampling or metadynamics are used to compute the free energy changes along a reaction coordinate. | Provides a more realistic picture of the reaction thermodynamics and kinetics in a complex environment. |

The insights gained from QM/MM studies are invaluable for understanding the fundamental chemical and biological processes involving this compound and its derivatives. By providing a detailed, atomistic view of reaction mechanisms and intermolecular interactions, these computational methods play a critical role in the rational design of new molecules with enhanced and specific functionalities. nih.govrsc.org

Potential Applications of 3,5 Diisopropylthiophen 2 Amine in Advanced Organic Synthesis and Materials Science

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While direct studies on 3,5-diisopropylthiophen-2-amine for this purpose are not prominent in the literature, the structural characteristics of the molecule suggest its potential as a precursor to valuable chiral ligands. The amino group provides a convenient handle for the attachment of chiral moieties, and the thiophene (B33073) ring can serve as a rigid scaffold.

The bulky isopropyl groups at the 3 and 5 positions could play a crucial role in creating a well-defined chiral pocket around a metal center. This steric hindrance can effectively block one face of a prochiral substrate, leading to high enantioselectivity in catalytic reactions. For instance, C2-symmetric chiral ligands based on a thiophene framework, such as 2,5-bis(oxazolinyl)thiophenes, have been successfully synthesized and employed in copper-catalyzed asymmetric Friedel–Crafts alkylation, achieving good yields and enantioselectivities. mdpi.com The synthesis of such ligands often starts from thiophene-2,5-dicarboxylic acid, but the amino group of this compound offers an alternative synthetic entry point.

Moreover, chiral thiophene-2,5-bis(amino-alcohol) ligands, in combination with copper(II) acetate, have been shown to be highly efficient Lewis acid catalysts for asymmetric Aldol (B89426) reactions, yielding products with high enantiomeric excess. nih.govresearchgate.net The presence of bulky substituents on the thiophene ring, such as the isopropyl groups in this compound, could further enhance the enantioselectivity of such catalytic systems. The development of modular chiral bithiophene ligands has also been a subject of interest, with applications in palladium-catalyzed asymmetric reactions. researchgate.net

The general approach to leveraging this compound would involve its derivatization to form bidentate or tridentate chiral ligands. The amino group could be transformed into an amide, an imine, or other coordinating groups, incorporating a known chiral entity. The resulting ligand's efficacy would then be tested in various asymmetric transformations, such as hydrogenations, aldol reactions, or Diels-Alder reactions.

Utilization as a Precursor for Advanced Organic Materials

The unique electronic and structural properties of thiophene-based molecules make them key components in the development of advanced organic materials. The incorporation of an amino group and alkyl substituents, as in this compound, can be used to tune the properties of these materials.

Polythiophenes are a well-established class of conducting polymers with a wide range of applications. mdpi.com The properties of these polymers can be finely tuned by the introduction of substituents on the thiophene ring. The amino group in this compound can serve as a reactive site for polymerization or for grafting side chains that can influence the polymer's solubility, morphology, and electronic properties.

Copolymers of thiophene and aniline (B41778) have been investigated for their enhanced electrical conductivity. mdpi.com The presence of both thiophene and amine functionalities within the same monomer unit, as in this compound, offers a direct route to polymers with a high density of these functional groups. The bulky isopropyl groups would likely enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for solution-based processing and device fabrication. However, this steric hindrance might also affect the planarity of the polymer backbone, which could influence its charge transport properties.

The synthesis of such polymers could be achieved through oxidative polymerization or through metal-catalyzed cross-coupling reactions. The resulting materials could find applications in areas such as organic field-effect transistors (OFETs), sensors, and electrochromic devices.

Thiophene-containing materials are widely used in optoelectronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The electronic properties of these materials are highly dependent on their molecular structure. The amino group in this compound is an electron-donating group, which would raise the energy of the highest occupied molecular orbital (HOMO) of the molecule. The isopropyl groups, being weakly electron-donating, would have a smaller effect.

By incorporating this compound as a building block in donor-acceptor copolymers, it is possible to tune the band gap of the material. This is a key parameter for controlling the color of emission in OLEDs and the absorption spectrum in OSCs. The steric bulk of the isopropyl groups could also be advantageous in suppressing intermolecular aggregation, which can lead to quenching of fluorescence in the solid state and thus improve the efficiency of OLEDs.

Intermediates for Complex Natural Product Synthesis

While there are no specific examples in the literature of this compound being used in the total synthesis of natural products, the 2-aminothiophene scaffold is a valuable intermediate in organic synthesis. The Gewald reaction, a common method for synthesizing 2-aminothiophenes, provides access to a wide range of substituted thiophenes that can be further elaborated into more complex structures. umich.eduresearchgate.net

The functional groups on this compound (the amino group and the thiophene ring itself) can be manipulated through a variety of organic reactions. The amino group can be acylated, alkylated, or used to direct ortho-lithiation. The thiophene ring can undergo electrophilic substitution or be involved in cross-coupling reactions. This versatility makes it a potential starting material for the synthesis of thiophene-containing natural products or their analogues.

Building Blocks for Macrocyclic and Supramolecular Structures

The synthesis of macrocycles and supramolecular assemblies is a rapidly growing area of chemistry, with applications in molecular recognition, sensing, and catalysis. The rigid structure of the thiophene ring and the reactive nature of the amino group make this compound a candidate for the construction of these complex architectures.

The amino group can participate in reactions to form larger ring systems, for example, through the formation of amide or imine linkages with difunctionalized linkers. The isopropyl groups would project from the macrocyclic framework, potentially creating a hydrophobic cavity capable of encapsulating guest molecules. The synthesis of metal-organic supramolecular cages often relies on the self-assembly of ligands with specific geometries around metal ions. mdpi.comunitn.eu Derivatization of this compound to introduce additional coordinating sites could lead to the formation of novel, functional supramolecular structures.

Precursors for Heterocyclic Systems with Specialized Functions

2-Aminothiophenes are versatile precursors for the synthesis of a variety of fused heterocyclic systems. umich.edu The reaction of 2-aminothiophenes with appropriate reagents can lead to the formation of thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other condensed heterocycles. nih.govscispace.com These ring systems are present in many biologically active compounds and functional materials.

For example, thieno[2,3-d]pyrimidines can be synthesized by reacting 2-aminothiophene-3-carbonitriles or -3-carboxylates with formamide (B127407) or other one-carbon synthons. nih.gov While this compound does not have a cyano or carboxylate group at the 3-position, it could potentially be functionalized to introduce these groups, or alternative synthetic routes could be explored. The resulting thieno[2,3-d]pyrimidines, bearing the bulky isopropyl groups, could exhibit unique biological activities or material properties.

The general reactivity of 2-aminothiophenes suggests that this compound could be a valuable starting material for generating a library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Reagent in Cross-Coupling Reactions and Other Metal-Catalyzed Processes

The true synthetic potential of this compound likely lies in its application as a building block in metal-catalyzed cross-coupling reactions. The 2-aminothiophene moiety is a valuable pharmacophore and a key structural unit in various functional materials. The ability to incorporate this fragment into more complex molecules through reliable and efficient catalytic methods is of high interest.

The most probable application for this compound is in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgyoutube.com In this type of reaction, an amine is coupled with an aryl halide or triflate to form a new carbon-nitrogen bond. This compound could serve as the amine component, allowing for the synthesis of N-aryl or N-heteroaryl-3,5-diisopropylthiophen-2-amines. These products could be valuable intermediates for pharmaceuticals or organic electronic materials. The general transformation is depicted below:

Scheme 1: Postulated Buchwald-Hartwig Amination using this compound

Generated code

The reaction's success would hinge on the choice of catalyst, ligand, and base to overcome the potential steric hindrance from the isopropyl groups. Research on other aminothiophene derivatives has demonstrated the feasibility of such couplings. For instance, polysubstituted bromothiophenes have been successfully aminated under palladium catalysis. researchgate.net Furthermore, methyl 3-aminobenzo[b]thiophene-2-carboxylates have been effectively coupled with bromobenzenes using a palladium acetate/Xantphos system. researchgate.net

The sterically bulky isopropyl groups on the thiophene ring of this compound are a significant feature. While they might decrease reactivity in some cases, they can also offer advantages by influencing the regioselectivity of further functionalization and by modifying the electronic and physical properties of the resulting coupled products. For example, these bulky groups could enhance solubility in organic solvents and prevent π-stacking in materials science applications.

Beyond acting as a nucleophile in C-N couplings, the amine group could also serve as a directing group for C-H activation/functionalization at the adjacent C3 position of the thiophene ring, although the presence of the isopropyl group at this position makes this less likely. Alternatively, the amine could be transformed into other functional groups, such as a halide or triflate, via diazotization and subsequent reactions. This would render the thiophene an electrophilic coupling partner in various cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. mdpi.comyoutube.comyoutube.com

While specific experimental data for this compound in cross-coupling reactions is not yet available in the literature, the established reactivity of the 2-aminothiophene scaffold provides a strong foundation for its potential utility. The following table outlines the potential cross-coupling reactions where this compound could be a valuable reagent, based on known methodologies for similar structures.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions Involving this compound and its Derivatives

Reaction Type Role of Thiophene Derivative Potential Coupling Partner Potential Product Relevant Catalyst System (based on analogous reactions)
Buchwald-Hartwig AminationNucleophile (as is)Aryl/Heteroaryl Halides or TriflatesN-Aryl/Heteroaryl-3,5-diisopropylthiophen-2-aminesPd(OAc)₂, Xantphos, Cs₂CO₃
Suzuki CouplingElectrophile (after conversion to halide/triflate)Aryl/Heteroaryl Boronic Acids or Esters2-Aryl/Heteroaryl-3,5-diisopropylthiophenesPd(PPh₃)₄, Base
Sonogashira CouplingElectrophile (after conversion to halide/triflate)Terminal Alkynes2-Alkynyl-3,5-diisopropylthiophenesPdCl₂(PPh₃)₂, CuI, Amine Base
Stille CouplingElectrophile (after conversion to halide/triflate)Organostannanes2-Aryl/Vinyl-3,5-diisopropylthiophenesPd(PPh₃)₄
Heck CouplingElectrophile (after conversion to halide/triflate)Alkenes2-Alkenyl-3,5-diisopropylthiophenesPd(OAc)₂, P(o-tolyl)₃

Further research into the reactivity of this compound is necessary to fully elucidate its scope and limitations in these and other metal-catalyzed transformations. However, its structure strongly suggests it could be a valuable and versatile tool for synthetic chemists in academia and industry.

Q & A

Q. How can computational methods predict the reactivity of 3,5-Diisopropylthiophen-2-amine in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* basis set). Compare frontier molecular orbitals (HOMO/LUMO) with experimental electrophilic substitution outcomes. Validate using kinetic studies .

Q. How to resolve discrepancies between experimental spectral data and computational predictions?

  • Methodological Answer :
  • Cross-Validation : Repeat NMR under variable temperatures to detect conformational flexibility.
  • Crystallographic Refinement : Use SHELXL to resolve ambiguous electron density maps (e.g., disordered isopropyl groups) .
  • Database Comparison : Cross-reference with Cambridge Structural Database (CSD) entries for similar thiophen-amines .

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer :
  • Degradation Studies : Expose to UV light or microbial cultures; analyze by LC-MS for breakdown products.
  • Ecotoxicology : Use Daphnia magna assays to determine LC50_{50} values. Follow protocols from environmental assessments of analogous compounds .

Q. How to design pharmacokinetic studies for derivatives of this compound?

  • Methodological Answer :
  • In Vitro Models : Measure logP (octanol/water partition) to predict membrane permeability.
  • Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS. Reference fluorinated pyridine-amine pharmacokinetic frameworks .

Q. What mechanistic insights are critical for optimizing catalytic applications?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in deuterated solvents to identify rate-determining steps.
  • In Situ Spectroscopy : Use FTIR or Raman to monitor intermediate formation during catalysis .

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